1-Methyl-o-carborane

Vue d'ensemble

Description

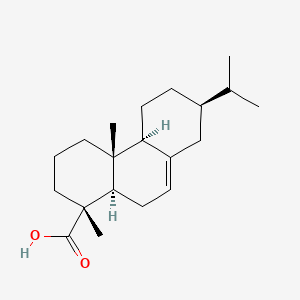

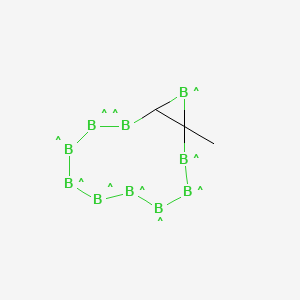

1-Methyl-o-carborane is a derivative of ortho-carborane, an organoboron compound with the formula C2B10H12 . It has been considered for a wide range of applications from heat-resistant polymers to medical applications .

Synthesis Analysis

Ortho-carborane is prepared by the addition of acetylenes to decaborane(14). Modern syntheses involve two stages, the first involving generation of an adduct of decaborane . Substituted acetylenes can be employed more conveniently than acetylene gas . For example, bis(acetoxymethyl)acetylene adds to the decaborane readily .Molecular Structure Analysis

The cluster of ortho-carborane has C2v symmetry . The X-ray diffraction structure of OC·2 reveals the boron-carbonCO bond length to be comparable to other electrophilic borane CO adducts .Chemical Reactions Analysis

Carborynes (1,2-dehydro-o-carborane and 1,3-dehydro-o-carborane), three-dimensional analogues of benzyne, can be generated in situ from the precursors . They are a class of very useful synthons for the synthesis of a large variety of functionalized carborane derivatives .Physical And Chemical Properties Analysis

1-Methyl-o-carborane is a colorless solid that melts, without decomposition, at 320 °C . It is a very effective hydroboration reagent capable of B–H addition to alkenes, alkynes, and cyclopropanes .Applications De Recherche Scientifique

Synthesis and Functionalization : 1-Methyl-o-carborane is utilized as a synthon for generating a wide range of functionalized o-carboranes. Reactive intermediates like 1,3-dehydro-o-carborane have been reported for selective functionalization of cage boron atoms, complementing 1,2-dehydro-o-carborane in carborane chemistry (Zhao & Xie, 2016).

Catalytic Properties : Polystyrene-supported nickel(II) carborane complexes, including those functionalized with 1-Methyl-o-carborane, exhibit catalytic properties in various solvents. These complexes have been synthesized and tested for their catalytic capabilities (Yinghuai, Parthiban, & Kooli, 2004).

Medicinal Chemistry : Carboranes, including 1-Methyl-o-carborane, have been central in medicinal chemistry, particularly in boron neutron capture therapy (BNCT) and the development of inorganic pharmaceuticals and biological probes (Valliant et al., 2002).

Material Science Applications : Poly(m-carborane-siloxane) elastomers, containing 1-Methyl-o-carborane, exhibit stability to extreme thermal environments and gamma radiation. They retain tailorable physical and chemical properties compared to non-carborane containing elastomers (Patel et al., 2006).

Reactivity Studies : The reactivity of o-carboryne intermediates, derivable from compounds like 1-Methyl-o-carborane, has been a subject of study. These intermediates demonstrate unique reaction patterns and are useful for generating a variety of functionalized carboranes with potential applications in medicine, materials science, and organometallic/coordination chemistry (Qiu & Xie, 2014).

Functionalization via Transition Metal Catalysis : Transition metal catalyzed vertex-specific BH functionalization in o-carboranes, including derivatives of 1-Methyl-o-carborane, has shown considerable progress. This approach is crucial for selective functionalization among chemically similar BH vertices (Quan & Xie, 2019).

Toolbox for Chemists : Carboranes have become integral in various technological developments, including organic synthesis, drug design, heat-resistant polymers, cancer therapy, and more. Their unique properties are being exploited for targeted purposes in the laboratory and in industrial applications (Grimes, 2015).

Safety And Hazards

Orientations Futures

Carborynes are a class of very useful synthons for the synthesis of a large variety of functionalized carborane derivatives for potential application in medicine, materials science, and organometallic/coordination chemistry . This suggests that 1-Methyl-o-carborane and its derivatives have a promising future in these fields.

Propriétés

InChI |

InChI=1S/C3H4B10/c1-3-2(4-3)5-7-9-11-13-12-10-8-6-3/h2H,1H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAKBOYWEIQDJFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B]1[B][B][B][B]C2[B]C2([B][B][B][B]1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4B10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-o-carborane | |

CAS RN |

16872-10-9 | |

| Record name | 1-Methyl-1,2-dicarbadodecaborane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

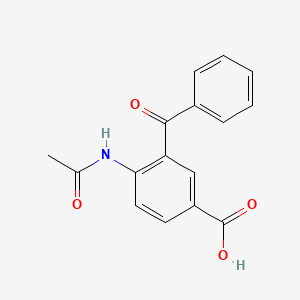

![propan-2-yl (2S)-3-methyl-2-[[(2S)-3-methyl-1-oxo-1-propan-2-yloxybutan-2-yl]carbamoylamino]butanoate](/img/structure/B579658.png)